Chloridazondihydrodiol

描述

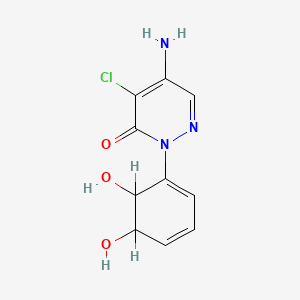

Structure

3D Structure

属性

CAS 编号 |

50512-55-5 |

|---|---|

分子式 |

C10H10ClN3O3 |

分子量 |

255.66 g/mol |

IUPAC 名称 |

5-amino-4-chloro-2-(5,6-dihydroxycyclohexa-1,3-dien-1-yl)pyridazin-3-one |

InChI |

InChI=1S/C10H10ClN3O3/c11-8-5(12)4-13-14(10(8)17)6-2-1-3-7(15)9(6)16/h1-4,7,9,15-16H,12H2 |

InChI 键 |

GOHLWBMWVBQCAO-UHFFFAOYSA-N |

SMILES |

C1=CC(C(C(=C1)N2C(=O)C(=C(C=N2)N)Cl)O)O |

规范 SMILES |

C1=CC(C(C(=C1)N2C(=O)C(=C(C=N2)N)Cl)O)O |

同义词 |

5-amino-4-chloro-2-(2,3-cis-dihydroxy-4,6-cyclohexadiene)-2H-pyridazin-3-one chloridazondihydrodiol |

产品来源 |

United States |

Microbial Biotransformation Pathways of Chloridazon to Chloridazondihydrodiol

Initial Enzymatic Conversions of Chloridazon (B30800)

The biotransformation of chloridazon into chloridazondihydrodiol is initiated by a direct enzymatic attack on the phenyl ring of the molecule. This process is a prelude to the complete degradation of the compound.

The general reaction involves the conversion of 5-amino-4-chloro-2-(2,3-dihydroxyphenyl)-3(2H)-pyridazinone (chloridazon-catechol) and oxygen into an unstable ring-fission product, 5-amino-4-chloro-2-(2-hydroxymuconoyl)-3(2H)-pyridazinone. wikipedia.orgcreative-enzymes.com This type of reaction, where two oxygen atoms are added to the substrate, is characteristic of dioxygenases. wikipedia.orgontosight.ai

The enzymatic dihydroxylation of chloridazon is a highly specific process in terms of both the position of hydroxyl group addition (regioselectivity) and the spatial orientation of these groups (stereoselectivity).

Regioselectivity : Dioxygenase enzymes exhibit regioselectivity by attacking a specific double bond in the aromatic ring. In the case of substituted phenyl compounds, the enzyme typically hydroxylates the 2,3-positions. nih.govnih.gov Studies on chloridazon-degrading bacteria have shown the accumulation of cis-2,3-dihydro-2,3-dihydroxy derivatives when grown on related aromatic compounds like L-phenylalanine and various phenyl-substituted carboxylic acids, suggesting a similar mechanism for chloridazon. nih.govnih.gov This preference for a specific region of the molecule is a hallmark of these enzymatic reactions. nih.govmasterorganicchemistry.com

Stereoselectivity : The reaction is also stereoselective, meaning it preferentially forms one stereoisomer over another. youtube.com The microbial dihydroxylation of aromatic rings characteristically results in the formation of a cis-dihydrodiol. researchgate.netnih.govlibretexts.org This syn-dihydroxylation, where both hydroxyl groups are added to the same face of the aromatic ring, is a signature of the mechanism involving a cyclic metallocyclic intermediate with the enzyme's active site. libretexts.org This contrasts with anti-dihydroxylation, which would yield a trans-diol. libretexts.org The formation of cis-dihydrodiols from aromatic compounds has been confirmed in numerous bacterial systems and is considered a key feature of this metabolic pathway. researchgate.netnih.gov

Microbial Taxa Involved in Chloridazon Dihydroxylation

A specific group of soil bacteria has been identified as being capable of utilizing chloridazon as a carbon source and carrying out its initial dihydroxylation.

The most well-characterized bacterium known for its ability to degrade chloridazon is Phenylobacterium immobile. wikipedia.orgmicrobiologyresearch.org This species was first isolated from soil samples based on its unique ability to use xenobiotic compounds, including chloridazon, as a sole source of carbon. microbiologyresearch.orgresearchgate.net

Phenylobacterium immobile is a Gram-negative, aerobic, non-motile, and non-spore-forming rod or coccoid-shaped bacterium. wikipedia.orgmicrobiologyresearch.org It has a very limited nutritional spectrum, showing optimal growth on chloridazon and a few other phenyl-containing compounds, but it is unable to utilize most common sugars, alcohols, or amino acids. microbiologyresearch.orgresearchgate.net This metabolic specialization highlights its adaptation to environments contaminated with specific aromatic compounds.

| Characteristic | Description | References |

| Gram Stain | Negative | wikipedia.orgmicrobiologyresearch.org |

| Morphology | Rods or coccal rods (0.7-1.0 by 1.0-2.0 µm) | microbiologyresearch.org |

| Motility | Non-motile | microbiologyresearch.org |

| Oxygen Requirement | Aerobic | wikipedia.orgmicrobiologyresearch.org |

| Spore Formation | Non-spore-forming | microbiologyresearch.org |

| Key Metabolic Trait | Degrades the herbicide chloridazon | wikipedia.orgresearchgate.net |

| Nutritional Spectrum | Very limited; grows on chloridazon, antipyrin, pyramidon, and L-phenylalanine | microbiologyresearch.org |

| Growth Factors | Requires Vitamin B12 | microbiologyresearch.org |

| Catalase Test | Positive | microbiologyresearch.org |

| Oxidase Test | Weakly positive | microbiologyresearch.org |

| Type Strain | E (= DSM 1986) | wikipedia.orgmicrobiologyresearch.org |

The isolation of chloridazon-degrading microorganisms like P. immobile relies on selective enrichment techniques. microbiologyresearch.orgwjpls.orgcabidigitallibrary.org This method is designed to favor the growth of microbes with the desired metabolic capabilities while suppressing others.

The general procedure involves the following steps:

Inoculum Source : Soil samples are collected from areas with a history of herbicide application, as these are likely to harbor adapted microbial populations. microbiologyresearch.orgresearchgate.net

Enrichment Medium : A minimal salt medium (MSM) is prepared, containing all essential inorganic nutrients (e.g., nitrogen, phosphorus, potassium) but lacking a conventional carbon source. wjpls.orgcabidigitallibrary.org

Selective Pressure : Chloridazon is added to the MSM as the sole source of carbon and energy. wjpls.orgresearchgate.net This creates a strong selective pressure where only microorganisms capable of metabolizing the herbicide can proliferate.

Incubation : The cultures are incubated under appropriate aerobic conditions (e.g., temperature and shaking) to promote bacterial growth. researchgate.net

Subculturing : To remove residual nutrients from the initial soil sample and further select for the most efficient degraders, successive transfers (passages) of the culture are made into fresh selective medium. researchgate.net

Isolation : After significant enrichment, the mixed culture is serially diluted and plated onto solid agar (B569324) medium containing chloridazon. nih.gov Individual colonies that appear are then picked and purified to obtain pure strains. wjpls.orgnih.gov

Molecular methods, such as denaturing gradient gel electrophoresis (DGGE), can be used to monitor the changes in the microbial community during the enrichment process and to help verify that the dominant strains in the liquid culture are successfully isolated on solid media. nih.gov

| Step | Purpose | Common Components/Methods | References |

| 1. Sample Collection | Obtain a source of potentially adapted microorganisms. | Soil from herbicide-treated agricultural fields. | microbiologyresearch.orgcabidigitallibrary.org |

| 2. Enrichment Culture | Select for microbes that can utilize the target compound. | Inoculate soil into a Mineral Salt Medium (MSM). | wjpls.orgresearchgate.net |

| 3. Selective Agent | Provide the target compound as the only food source. | Chloridazon added as the sole source of carbon. | wjpls.orgresearchgate.net |

| 4. Incubation | Allow for the growth of selected microorganisms. | Aerobic conditions, specific temperature (e.g., 28-37°C). | researchgate.net |

| 5. Serial Transfer | Purify the culture from initial debris and slow-growing organisms. | Transferring an aliquot of grown culture to fresh medium. | researchgate.net |

| 6. Isolation & Purification | Obtain pure cultures of individual bacterial strains. | Plating on solid agar medium, colony selection. | nih.gov |

Enzymology of Chloridazondihydrodiol Metabolism

Chloridazondihydrodiol Dehydrogenase: Characterization and Activity

The initial and pivotal step in the metabolism of this compound is its oxidation by this compound dehydrogenase. This reaction converts the dihydrodiol derivative of chloridazon (B30800) to the corresponding catechol derivative, a crucial transformation that prepares the molecule for subsequent ring cleavage. nih.gov

Purification and Biochemical Properties of Dihydrodiol Dehydrogenases (e.g., Enzyme A and Enzyme B)

Research has led to the successful purification and characterization of two distinct this compound dehydrogenases, designated as Enzyme A and Enzyme B, from chloridazon-degrading bacteria. nih.gov These enzymes were purified to homogeneity using techniques such as chromatography on DEAE-cellulose and disc-gel electrophoresis. nih.gov

Both enzymes share a similar molecular weight of approximately 220,000 Daltons and are composed of subunits with a molecular weight of 50,000 Daltons, suggesting a tetrameric structure. nih.gov However, they exhibit notable differences in their biochemical properties. Enzyme A is characterized by its relative heat lability and an optimal pH of 9.5. nih.gov In contrast, Enzyme B is more heat-stable and functions optimally at a pH of 7.0. nih.gov The synthesis of these enzymes does not appear to be under inductive control. nih.gov

| Property | Enzyme A | Enzyme B |

| Molecular Weight | 220,000 Da | 220,000 Da |

| Subunit MW | 50,000 Da | 50,000 Da |

| Heat Stability | Relatively Labile | Relatively Stable |

| pH Optimum | 9.5 | 7.0 |

| Km for this compound | 0.25 mM | 1.0 mM |

Substrate Specificity and Catalytic Mechanisms of this compound Dehydrogenases

The two dehydrogenases display striking differences in their substrate specificity. nih.gov Enzyme A exhibits a high degree of specificity for dihydrodiols derived from aromatic compounds of the chloridazon or phenazon type. nih.gov On the other hand, Enzyme B has a much broader substrate range and can also catalyze the conversion of dihydrodiols of benzene, toluene (B28343), and chlorobenzene (B131634) into their corresponding catechols. nih.gov

The catalytic mechanism of these dehydrogenases involves the transfer of a hydride ion from the substrate to the cofactor NAD+, resulting in the formation of the catechol derivative and NADH. nih.gov This oxidation reaction is a critical step in preparing the aromatic ring for subsequent cleavage.

Cofactor Requirements and Inhibition Kinetics

The catalytic activity of both Enzyme A and Enzyme B is dependent on the presence of NAD+ as a hydrogen acceptor. nih.gov The Michaelis-Menten constant (Km) for the dihydrodiol derivative of chloridazon is 0.25 mM for Enzyme A and 1.0 mM for Enzyme B, indicating that Enzyme A has a higher affinity for the substrate. nih.gov

In terms of inhibition, both enzymes are competitively inhibited by the product of the reaction, the catechol of chloridazon. nih.gov However, their sensitivity to other inhibitors varies significantly. The activity of Enzyme A is not affected by p-chloromercuribenzoate or N-bromosuccinimide. nih.gov In stark contrast, Enzyme B is completely inhibited by even small amounts of these compounds. nih.gov This differential inhibition, along with their distinct substrate specificities, underscores the presence of two unique enzymes involved in this compound metabolism. nih.gov

| Feature | Enzyme A | Enzyme B |

| Cofactor | NAD+ | NAD+ |

| Inhibition by p-chloromercuribenzoate | Not Inhibited | Completely Inhibited |

| Inhibition by N-bromosuccinimide | Not Inhibited | Completely Inhibited |

| Inhibition by Chloridazon Catechol | Competitive | Competitive |

Subsequent Enzymatic Steps in this compound Degradation

Following the initial oxidation of this compound, the resulting catechol derivative undergoes further enzymatic transformations, leading to the breakdown of the aromatic ring and eventual mineralization.

Conversion of this compound to Catechol Derivatives

As established, this compound dehydrogenase catalyzes the conversion of the dihydrodiol derivative of chloridazon to its corresponding catechol derivative. nih.gov This is a crucial dehydrogenation reaction that re-aromatizes the ring and introduces a second hydroxyl group, forming a catechol structure that is susceptible to ring cleavage by dioxygenase enzymes.

Pathways for Further Aromatic Ring Cleavage and Mineralization

The catechol derivative formed from this compound is a central intermediate that can be funneled into different ring-cleavage pathways. nih.gov In many bacterial degradation pathways for aromatic compounds, catechols are cleaved by catechol 2,3-dioxygenases, which is known as the meta-cleavage pathway. nih.govnih.gov This process involves the incorporation of molecular oxygen and results in the formation of a 2-hydroxymuconic semialdehyde derivative. nih.gov

Further degradation of the ring-cleavage product typically involves a 2-hydroxymuconic semialdehyde dehydrogenase, which oxidizes the aldehyde group. nih.gov Subsequent enzymatic steps then lead to the complete breakdown of the molecule, ultimately resulting in its mineralization into carbon dioxide and water. The specific enzymes and intermediates involved in the lower pathway of chloridazon degradation have been a subject of ongoing research. researchgate.netnih.gov

Biochemical and Molecular Aspects of Dihydrodiol Metabolism

Genetic Basis of Chloridazondihydrodiol Transforming Enzymes

The enzymatic transformation of chloridazon (B30800) and its intermediates is primarily carried out by a specialized group of enzymes. The key enzyme responsible for the cleavage of the aromatic ring of chloridazon-catechol, a downstream metabolite of this compound, is chloridazon-catechol dioxygenase . wikipedia.org This enzyme belongs to the family of oxidoreductases and specifically acts on single donors with the incorporation of two atoms of oxygen into the substrate. wikipedia.org

Research has shown that chloridazon-catechol dioxygenase is a distinct non-heme iron-containing dioxygenase. wikipedia.orgnih.gov It requires the presence of Fe2+ ions for its activity. creative-enzymes.com Studies comparing this enzyme with other meta-cleaving enzymes from various soil bacteria have revealed significant similarities among those isolated from bacteria capable of utilizing chloridazon, aminopyrine, or antipyrine (B355649) as a carbon source. nih.gov These bacteria, termed Phenylobacteria, possess meta-cleaving enzymes that exhibit over 80% identity in their substrate activity profiles. nih.gov Furthermore, immunological studies using antibodies against chloridazon-catechol dioxygenase have demonstrated cross-reactivity with extracts from these Phenylobacteria, indicating a close genetic relationship. nih.gov

The degradation pathway of chloroacetamide herbicides, a class to which chloridazon belongs, often involves enzymes such as hydrolases, reductases, ferredoxins, and cytochrome P450 oxygenases. nih.gov While the specific genes encoding the complete chloridazon degradation pathway are a subject of ongoing research, the genetic basis for chloridazon-catechol dioxygenase has been identified in Phenylobacterium immobilis DSM 1986. wikipedia.org

Regulation of Enzyme Expression in Response to Substrate Availability

The expression of enzymes involved in xenobiotic metabolism is often tightly regulated to ensure an appropriate response to the presence of foreign compounds. This regulation primarily occurs at the transcriptional level and is mediated by various receptor proteins that act as sensors for xenobiotics. nih.govnih.gov

In the context of xenobiotic metabolism in general, several key nuclear receptors play a pivotal role. These include the pregnane X receptor (PXR) and the constitutive androstane/activated receptor (CAR) . nih.gov These receptors can bind to a wide range of foreign chemicals and subsequently activate the transcription of genes encoding drug-metabolizing enzymes and transporters. nih.gov For instance, PXR is known to regulate the expression of carboxylesterases (CES), while CAR upregulates genes for enzymes like CYP2B, CYP2C, and CYP3A. nih.govnih.gov

Another critical regulator is the aryl hydrocarbon receptor (AHR) . acs.orgmdpi.com Upon binding to a ligand, such as a xenobiotic, AHR translocates to the nucleus and forms a heterodimer with the AHR nuclear translocator (ARNT). mdpi.com This complex then binds to xenobiotic response elements (XREs) in the DNA, leading to the increased expression of target genes, including those for cytochrome P450 enzymes like CYP1A1 and CYP1B1. mdpi.com

While the specific regulatory mechanisms governing the expression of this compound transforming enzymes in response to chloridazon itself are not extensively detailed in the provided search results, the general principles of xenobiotic enzyme regulation provide a framework for understanding this process. The presence of chloridazon or its metabolites likely induces the expression of the necessary catabolic enzymes, such as chloridazon-catechol dioxygenase, through the activation of specific transcriptional regulators within the degrading microorganisms. The binding of phospholipids (B1166683) to catechol dioxygenases has been proposed as a potential mechanism to control catalysis within the cell. nih.gov

Analytical Methodologies for Investigating Chloridazondihydrodiol

Chromatographic Techniques for Separation and Identification of Metabolites

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable in metabolomics research. unl.edu Various chromatographic methods are employed to isolate Chloridazondihydrodiol and related metabolites from biological and environmental samples. nih.govresearchgate.netiipseries.org

Liquid chromatography (LC) and gas chromatography (GC) are two of the most widely used techniques. iipseries.orgiaea.org High-performance liquid chromatography (HPLC) is particularly versatile for the analysis of a wide range of compounds, including polar metabolites like this compound. iipseries.orgdergipark.org.tr The choice of the stationary phase and mobile phase is critical for achieving optimal separation. unl.eduresearchgate.net For instance, reversed-phase liquid chromatography (RPLC) and hydrophilic liquid interaction chromatography (HILIC) are often used, sometimes in combination in multidimensional LC methods, to enhance the coverage of the metabolome. unl.edu

The following table provides an overview of chromatographic techniques applicable to the analysis of pesticide metabolites:

| Chromatographic Technique | Principle | Application in Metabolite Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. dergipark.org.tr | Widely used for the separation and quantification of a broad range of metabolites, including polar compounds like this compound. iipseries.org |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. iipseries.org | Suitable for the analysis of volatile and semi-volatile pesticide metabolites. iipseries.org |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, primarily used for qualitative analysis and purification. iipseries.org | Can be used for initial screening and separation of metabolites. |

| Multidimensional Liquid Chromatography | Combines two or more LC separation steps to increase peak capacity and resolve complex mixtures. unl.edu | Enhances the separation of complex metabolite mixtures found in biological samples. unl.edu |

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and structure of unknown compounds. currenta.deresearchgate.netbioanalysis-zone.com When coupled with chromatographic techniques (e.g., LC-HRMS), it provides both separation and highly accurate mass measurements, facilitating the identification of metabolites. researchgate.netnih.gov

Key features of HRMS in structural elucidation include:

Accurate Mass Measurement: HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the determination of the elemental formula of a molecule with high confidence. currenta.debioanalysis-zone.comnih.gov

Isotope Pattern Analysis: The high resolution of HRMS allows for the observation of the isotopic pattern of a molecule, which is specific to its elemental composition and can further confirm the proposed formula. currenta.de This is particularly useful for compounds containing elements with distinct isotopic signatures, such as chlorine. currenta.de

Fragment Analysis (Tandem MS/MS): By fragmenting the parent ion and analyzing the resulting fragment ions (MS/MS), valuable structural information can be obtained. currenta.demdpi.com This process helps to piece together the structure of the metabolite. currenta.de

The combination of retention time from chromatography and the detailed mass information from HRMS provides a high degree of confidence in the identification of metabolites like this compound. nih.gov

Spectroscopic Approaches for Characterization (e.g., Circular Dichroism)

Spectroscopic techniques provide further insight into the structural and conformational properties of molecules.

Circular Dichroism (CD) spectroscopy is a valuable method for studying chiral molecules. warwick.ac.uk It measures the differential absorption of left- and right-circularly polarized light. warwick.ac.uk This technique is particularly useful for:

Determining Chirality: CD spectroscopy can confirm the presence of a chiral center in a molecule. warwick.ac.uk

Analyzing Secondary and Tertiary Structure: In larger biomolecules like proteins, CD provides information about their conformational state. mit.eduunits.it For smaller molecules like this compound, which contains stereocenters, CD can be used to study its stereochemistry and how its conformation might change in different environments. univr.it

The CD spectrum of a molecule serves as a unique "fingerprint" and can be used to compare the stereochemical properties of different metabolites or to monitor conformational changes upon interaction with other molecules. mit.edu

Enzymatic Assays for Monitoring Dihydrodiol Transformation

Enzymatic assays are essential for studying the activity of enzymes involved in the transformation of this compound. nih.govpatsnap.com These assays measure the rate of an enzyme-catalyzed reaction by monitoring the disappearance of the substrate or the appearance of the product over time. patsnap.com

In the context of this compound, enzymatic assays are crucial for characterizing the enzymes responsible for its further metabolism, such as this compound dehydrogenase. d-nb.infonih.gov This enzyme catalyzes the conversion of the dihydrodiol derivative of chloridazon (B30800) to the corresponding catechol derivative, a key step in its degradation pathway. nih.gov

Key components and considerations for enzymatic assays include:

Continuous vs. Discontinuous Assays: Continuous assays monitor the reaction in real-time, often using spectrophotometric methods to detect changes in absorbance or fluorescence. patsnap.com Discontinuous assays involve stopping the reaction at specific time points and then measuring the amount of product formed or substrate consumed. patsnap.com

Substrate and Cofactors: The assay must contain the specific substrate (in this case, this compound) and any necessary cofactors, such as NAD+ for dehydrogenases. d-nb.infonih.gov

Detection Method: The method for detecting the product or substrate can vary. For dehydrogenases, the production of NADH can be monitored spectrophotometrically at 340 nm.

Enzyme Stability and Activity: Factors like temperature, pH, and the presence of inhibitors can affect enzyme activity and must be carefully controlled. sigmaaldrich.combiomol.com

Research has shown the existence of different this compound dehydrogenases with varying properties, such as pH optimum, substrate affinity (Km), and sensitivity to inhibitors. nih.gov For example, two distinct dehydrogenases (enzyme A and enzyme B) have been purified from chloridazon-degrading bacteria, exhibiting different heat stabilities and substrate specificities. nih.gov

The following table summarizes the properties of two identified this compound dehydrogenases:

| Property | Enzyme A | Enzyme B |

| pH Optimum | 9.5 nih.gov | 7.0 nih.gov |

| Km for this compound | 0.25 mM nih.gov | 1.0 mM nih.gov |

| Heat Stability | Relatively labile nih.gov | Relatively stable nih.gov |

| Inhibition by p-chloromercuribenzoate | Not influenced nih.gov | Completely inhibited nih.gov |

Application of Advanced Biosensor Concepts in Dihydrodiol Research

Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a specific analyte. rsc.orgbath.ac.uk They offer the potential for rapid, sensitive, and selective detection of various compounds, including pesticide metabolites. nih.govjst.go.jp

The application of biosensors in this compound research is an emerging area with significant potential. While specific biosensors for this compound are not yet widely reported, the principles of biosensor technology can be readily adapted for this purpose.

Types of biosensors that could be developed for dihydrodiol research include:

Enzyme-Based Biosensors: These biosensors would utilize an immobilized enzyme, such as this compound dehydrogenase, as the biological recognition element. nih.govresearchgate.net The interaction of the analyte with the enzyme would produce a measurable signal (e.g., electrochemical, optical). rsc.orgnih.gov For instance, an electrochemical biosensor could detect the change in current resulting from the production of NADH during the enzymatic reaction. nih.gov

Immunosensors: These rely on the specific binding between an antibody and its target antigen. nih.gov An immunosensor for this compound would require the development of specific antibodies against the molecule.

Whole-Cell Biosensors: These utilize living microbial cells that have been engineered to produce a detectable signal (e.g., fluorescence, bioluminescence) in the presence of the target analyte. rsc.org

The development of advanced biosensors, potentially incorporating nanomaterials to enhance sensitivity and performance, could provide powerful tools for real-time monitoring of this compound in environmental samples and for high-throughput screening in metabolic studies. bath.ac.ukfrontiersin.org

| Biosensor Type | Biorecognition Element | Transduction Principle | Potential Application for this compound |

| Enzyme-Based | Immobilized Enzyme (e.g., this compound dehydrogenase) nih.govresearchgate.net | Electrochemical, Optical rsc.orgnih.gov | Real-time monitoring of transformation, quantification in samples. |

| Immunosensor | Antibody nih.gov | Electrochemical, Optical rsc.orgnih.gov | Highly specific detection in complex matrices. |

| Whole-Cell | Engineered Microorganisms rsc.org | Optical (Fluorescence, Bioluminescence) | Environmental monitoring, screening for degradation pathways. |

Future Research Directions in Chloridazondihydrodiol Biochemistry and Environmental Science

Elucidation of Undiscovered Metabolic Branches

The currently understood metabolic pathway of chloridazon (B30800) primarily involves the removal of the phenyl group, leading to the formation of desphenyl-chloridazon. However, the metabolic fate of the pyridazinone ring structure, particularly after its conversion to a catechol, is not fully elucidated. Future research should focus on identifying alternative metabolic routes for chloridazondihydrodiol, which could be initiated by different microbial species or under varying environmental conditions.

Potential Research Avenues:

Exploration of Fungal Metabolism: While bacterial degradation of chloridazon has been the primary focus, fungal species, particularly white-rot fungi, are known for their versatile enzymatic machinery capable of degrading a wide range of aromatic compounds. nih.govnih.govresearchgate.net Investigating the metabolism of this compound by various fungal isolates could reveal novel transformation products and enzymatic pathways.

Co-metabolism Studies: The degradation of recalcitrant compounds can often be facilitated by the presence of other carbon sources in a process known as co-metabolism. mdpi.com Systematic studies on the co-metabolism of this compound with various simple and complex carbon sources could uncover metabolic pathways that are not active when it is the sole carbon source.

Metabolomics Approaches: Advanced analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), can be employed to screen for novel metabolites in soil and water samples from chloridazon-contaminated sites. researchgate.netacs.orgrug.nl This non-targeted approach could lead to the discovery of previously unknown degradation products of the pyridazinone ring.

Engineering Microbial Consortia for Enhanced Xenobiotic Remediation

The complete mineralization of chloridazon and its metabolites often requires the synergistic action of multiple microbial species. Engineering synthetic microbial consortia with complementary metabolic capabilities holds significant promise for the efficient bioremediation of chloridazon-contaminated environments. mdpi.commdpi.comnih.govfrontiersin.orgnih.govresearchgate.netnih.gov

Key Research Objectives:

Metagenomic Analysis of Contaminated Sites: Shotgun metagenomics can be used to analyze the microbial communities in soils with a long history of chloridazon application. mdpi.comfrontiersin.org This can help identify the key microbial players and the functional genes involved in the complete degradation of chloridazon and its metabolites.

"Top-Down" and "Bottom-Up" Approaches: The construction of effective microbial consortia can be approached from two directions. The "top-down" approach involves enriching and optimizing naturally occurring microbial communities with high degradation capabilities. mdpi.comnih.gov The "bottom-up" approach involves the rational design and assembly of synthetic microbial communities with well-defined metabolic pathways, where different species carry out specific steps of the degradation process. nih.govfrontiersin.org

Synergistic Interactions: Research should focus on understanding the metabolic cross-feeding and signaling molecules that govern the interactions within these consortia to enhance their stability and degradation efficiency. mdpi.com

Advanced Structural Biology of Dihydrodiol-Converting Enzymes

The conversion of this compound to its corresponding catechol is catalyzed by NAD(P)-dependent dehydrogenases. A detailed understanding of the three-dimensional structure of these enzymes is crucial for elucidating their catalytic mechanism and for future protein engineering efforts.

Future Research Focus:

Crystallography and Structural Analysis: To date, no crystal structures of this compound dehydrogenases have been reported. Obtaining high-resolution crystal structures of these enzymes, both in their apo form and in complex with their substrate and cofactor (NAD+/NADH), is a primary objective. nih.govresearchgate.net This would provide invaluable insights into the active site architecture and the residues involved in substrate binding and catalysis.

Homology Modeling: In the absence of experimental structures, homology modeling can be a useful tool to generate theoretical three-dimensional models of this compound dehydrogenases based on the known structures of related NAD-dependent dehydrogenases. nih.govbiorxiv.orgscielo.br These models can guide site-directed mutagenesis studies to probe the function of specific amino acid residues.

Spectroscopic and Biophysical Characterization: A combination of spectroscopic techniques, such as circular dichroism and fluorescence spectroscopy, along with biophysical methods like isothermal titration calorimetry, can be used to study the conformational changes and binding affinities of these enzymes with their substrates and cofactors.

Development of Novel Analytical Probes for In-Situ Monitoring of Metabolic Pathways

The ability to monitor the presence and concentration of this compound and its metabolites in real-time and in-situ is essential for assessing the progress of bioremediation efforts and for understanding the dynamics of its metabolic pathways in complex environmental matrices.

Promising Technologies for Development:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。